molecular formula C13H13NO4 B11865070 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid

Cat. No.: B11865070
M. Wt: 247.25 g/mol
InChI Key: GVHGEDNISCNFLV-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve heating, the use of solvents like ethanol or methanol, and catalysts such as transition metals .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .

Scientific Research Applications

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)quinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate with DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: A simpler derivative without the methoxyethoxy group.

    6-Methylquinoline-3-carboxylic acid: A derivative with a methyl group instead of the methoxyethoxy group.

    4-Hydroxyquinoline-3-carboxylic acid: A derivative with a hydroxyl group at the 4-position.

Uniqueness

6-(2-Methoxyethoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxyethoxy group, which can enhance its solubility and biological activity. This functional group can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

6-(2-methoxyethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-17-4-5-18-11-2-3-12-9(7-11)6-10(8-14-12)13(15)16/h2-3,6-8H,4-5H2,1H3,(H,15,16)

InChI Key

GVHGEDNISCNFLV-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=CC(=CN=C2C=C1)C(=O)O

Origin of Product

United States

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